(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide
Description
Properties
Molecular Formula |
C18H14F4N2O2S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C18H14F4N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1 |
InChI Key |
GCGWWKKSGPETMI-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@](CSC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation Process
Synthesis of the Thioether Intermediate
- Starting materials : 3-Trifluoromethyl-4-cyanoaniline and methacryloyl chloride.
- Reaction : Acylation of the aniline with methacryloyl chloride yields N-(3-trifluoromethyl-4-cyanophenyl)methacrylamide.
- Epoxidation : The methacrylamide is epoxidized to form the corresponding oxirane intermediate.
- Ring opening : The epoxide is then reacted with 4-fluorothiophenol in the presence of sodium hydride to yield the thioether intermediate, i.e., (S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide.
Selective Oxidation to Bicalutamide (Sulfonyl Derivative)
- The thioether intermediate is selectively oxidized at the sulfur atom to the sulfone using various oxidizing agents.
- Traditional oxidants include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2) with catalysts such as sodium tungstate or ortho tungstic acid.
- The oxidation must be controlled to avoid affecting other functional groups (e.g., cyano, hydroxyl, methyl).
Improved Oxidation Process (Patent US8895772)
A refined industrially viable process involves:
| Step | Description |
|---|---|
| a | Selective oxidation of the thioether intermediate using aqueous hydrogen peroxide in the presence of a C1-C3 alcohol solvent (methanol, ethanol, or isopropanol) and 1% aqueous ortho tungstic acid catalyst. |
| b | Gradual temperature increase to approximately 50°C or higher, maintaining until the starting material is reduced to less than 1%. |
| c | Cooling and isolation of the solid product. |
| d | Extraction with a mixture of water and a water-immiscible ester solvent (e.g., ethyl acetate) in a 1:2 volume ratio. |
| e | Separation and optional repeated extraction of aqueous layer with ester solvent. |
| f | Activated carbon treatment and filtration of the organic layer. |
| g | Evaporation of the ester solvent to isolate pure bicalutamide. |
This method avoids hazardous chlorinated solvents and explosive oxidants like m-CPBA, making it safer, more economical, and environmentally friendly.
Reaction Conditions and Optimization
| Parameter | Range/Condition | Notes |
|---|---|---|
| Oxidizing agent | 20-35% aqueous hydrogen peroxide | Slow addition preferred (1-3 g/min) to control reaction kinetics |
| Catalyst | 1% aqueous ortho tungstic acid (0.5-2% range acceptable) | Added at 10-30°C |
| Solvent | C1-C3 alcohols (methanol, ethanol, isopropanol) | Mixtures allowed |
| Reaction temperature | Initial 5-15°C during addition; raised to 50-65°C | Maintained until starting material <1% |
| Extraction solvent | Water-immiscible esters (e.g., ethyl acetate) | Used for purification and isolation |
| Purification | Activated carbon treatment and filtration | Removes colored and polar impurities |
The slow addition of hydrogen peroxide and controlled temperature ramping are critical to prevent side reactions and degradation. The process yields high purity product with minimal impurities (<0.1% total of key impurities A, B, C, D).
Data Tables Summarizing Key Preparation Aspects
| Aspect | Details |
|---|---|
| Molecular formula | C17H13F4N2O2S |
| Molecular weight | 398.4 g/mol |
| Key intermediate | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide |
| Oxidation catalyst | Ortho tungstic acid (1%) |
| Oxidizing agent | Aqueous hydrogen peroxide (20-35%) |
| Solvent system | Methanol/ethanol/isopropanol for oxidation; ethyl acetate for extraction |
| Reaction temperature | 5-65°C (stepwise control) |
| Purity | >99.9% with impurities <0.1% w/w |
| Environmental considerations | Avoids chlorinated solvents and explosive reagents |
Research Results and Industrial Relevance
- The described process enables selective oxidation of the sulfur atom without affecting sensitive groups like cyano or hydroxyl.
- Avoidance of chlorinated solvents and explosive oxidants aligns with green chemistry principles.
- The process is scalable and economically feasible for industrial manufacture of bicalutamide precursors.
- Purification via ethyl acetate extraction and activated carbon treatment ensures pharmaceutical-grade purity.
- The crystalline product exhibits consistent X-ray diffraction patterns confirming structural integrity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Androgen Receptor Modulation
(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide has been studied for its ability to selectively modulate androgen receptors. Research indicates that it may function as an effective therapeutic agent in the treatment of androgen-dependent cancers, particularly prostate cancer.
- Case Study : A study published in PubMed demonstrated that this compound exhibits properties similar to Bicalutamide, a well-known anti-androgen drug. It was shown to effectively reduce androgen receptor activity, suggesting potential for use in hormone therapy regimens .
Chemical Degradation of Androgen Receptors
The compound has also been investigated for its role in the chemical degradation of androgen receptors through PROTAC (Proteolysis Targeting Chimeras) technology. This innovative approach allows for targeted degradation of specific proteins within cancer cells.
- Research Findings : A publication in MDPI highlighted the synthesis and evaluation of this compound as part of a PROTAC construct aimed at degrading androgen receptors. The study reported promising results indicating that the compound could facilitate the targeted degradation of androgen receptors, thereby inhibiting tumor growth .
Mechanism of Action
The mechanism of action of (S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Sulfonyl vs. Thio Derivatives
Key Findings :
- Oxidation of the thioether to sulfonyl is essential for maximizing antiandrogenic potency, likely due to increased polarity and receptor binding affinity .
- The sulfonyl derivative exhibits improved metabolic stability compared to the thioether, as sulfonylation reduces susceptibility to enzymatic degradation .
Nitro-Substituted Analogs
Key Findings :
- The phenoxy group (vs. phenylthio) may reduce lipophilicity, altering pharmacokinetic profiles .
Halogen-Substituted Derivatives
Key Findings :
Stereochemical Variants
Key Findings :
Deuterated and Isotopic Analogs
Key Findings :
- Deuteration at the phenoxy ring slows metabolic degradation, enabling pharmacokinetic studies without altering receptor interaction .
Ferrocene-Containing Derivatives
Key Findings :
- Ferrocene introduces metal-organic hybrid properties, which may enable novel mechanisms of action or catalytic activity .
Biological Activity
(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide, commonly referred to as S-23, is a compound that has garnered attention for its potential use in hormonal male contraception and other therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C18H14F4N2O3S
- Molecular Weight : 414.37 g/mol
- CAS Number : 945419-64-7
- IUPAC Name : N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide
S-23 acts as a selective androgen receptor modulator (SARM), which means it selectively binds to androgen receptors in various tissues. This selectivity allows it to exert anabolic effects in muscle and bone while minimizing androgenic effects in other tissues, such as the prostate.
Binding Affinity
Research indicates that S-23 has a high binding affinity for androgen receptors, with an inhibitory constant (IC50) of approximately 1.7 nM . This strong affinity contributes to its effectiveness in modulating androgenic activity.
Hormonal Contraception
In studies involving male rats, S-23 demonstrated significant potential as a reversible hormonal contraceptive. Key findings include:
- Suppression of LH and FSH : Treatment with S-23 resulted in more than 50% suppression of luteinizing hormone (LH) levels at doses greater than 0.1 mg/day .
- Effects on Reproductive Organs : In castrated male rats, the effective dose (ED50) for prostate reduction was found to be 0.43 mg/day, while the levator ani muscle showed a lower ED50 of 0.079 mg/day .
- Reversibility : After cessation of treatment, fertility was fully restored within 100 days, demonstrating the reversible nature of S-23's contraceptive effects .
Anabolic Effects
S-23 has been shown to increase bone mineral density and lean body mass while reducing fat mass in a dose-dependent manner. This profile suggests potential applications not only in contraception but also in conditions related to muscle wasting or osteoporosis.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing (S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves coupling 4-amino-2-trifluoromethylbenzonitrile with thiol-containing intermediates under controlled conditions. Key steps include:
- Use of chiral catalysts to enforce the (S)-configuration at the hydroxy-bearing carbon.
- Solvent selection (e.g., dichloromethane or DMF) to improve reaction efficiency .
- Purification via recrystallization or chromatography to achieve >95% purity, as noted in impurity reference standard protocols .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify stereochemistry and substituent positions (e.g., distinguishing 4-fluorophenylthio from 2-fluorophenylthio isomers) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns, as demonstrated in related propanamide derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities .
Q. What protocols are recommended for assessing purity and stability in storage?
- Methodological Answer :
- HPLC with UV detection (λ = 254 nm) to quantify impurities, particularly sulfide oxidation products.
- Store under inert gas (N₂/Ar) at -20°C to prevent degradation via thioether oxidation .
- Monitor stability using accelerated aging studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How do structural analogs of this compound influence androgen receptor (AR) binding kinetics, and how can contradictions in activity data be resolved?
- Methodological Answer :
- Compare binding affinities using radioligand displacement assays (e.g., [³H]-R1881 competition). Structural analogs like N-(4-Cyano-3-trifluoromethylphenyl)-pivalamide (CAS 25617-34-9) show reduced AR affinity due to steric hindrance from pivaloyl groups .
- Resolve discrepancies via molecular dynamics simulations to model ligand-receptor interactions, focusing on the fluorophenylthio moiety’s role in hydrophobic binding pockets .
Q. What crystallographic insights explain the compound’s stability and reactivity in solid-state formulations?
- Methodological Answer :
- X-ray studies of related compounds reveal N–H⋯O hydrogen-bonding networks that stabilize the hydroxypropanamide core. For example, crystal packing in N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide shows chains along the c-axis via intermolecular hydrogen bonds .
- Thermogravimetric Analysis (TGA) can correlate crystallinity with thermal stability, critical for dosage form development .
Q. How can researchers address conflicting pharmacokinetic data between this compound and its sulfone derivative?
- Methodological Answer :
- Conduct in vitro metabolism studies using liver microsomes to compare sulfide-to-sulfone oxidation rates. The 4-fluorophenylthio group’s electron-withdrawing properties may slow oxidation vs. unsubstituted thioethers .
- Use LC-MS/MS to quantify metabolites in plasma, noting sulfone derivatives’ longer half-life due to increased polarity .
Q. What strategies differentiate its antiandrogen activity from bicalutamide in preclinical models?
- Methodological Answer :
- Perform xenograft assays in androgen-sensitive prostate cancer models (e.g., LNCaP cells). Monitor tumor growth inhibition and PSA levels.
- Transcriptomic profiling (RNA-seq) can identify unique AR-regulated genes affected by the fluorophenylthio group’s steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
